molecular formula C17H12BrFN2O2S B3866490 3-{[(2-bromophenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione

3-{[(2-bromophenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B3866490
M. Wt: 407.3 g/mol
InChI Key: CNZYTABPLXKUAK-OQLLNIDSSA-N
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Description

The compound “3-{[(2-bromophenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione” is a derivative of thiazolidinedione . Thiazolidinedione derivatives are known in the field of medicinal chemistry due to their pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of the compound, followed by screening for its in vitro antibreast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .

Mechanism of Action

The mechanism of action of similar compounds involves their interaction with cyclin-dependent kinase 2 (CDK2), which is known to regulate the cell cycle at the G1/S transition . Docking studies can give insights into the inhibitory activity of the compound .

Future Directions

Thiazolidinedione derivatives have shown potential in various fields of medicinal chemistry due to their pharmacological properties . Future research could focus on exploring these properties further and developing new compounds with improved effectiveness and selectivity .

properties

IUPAC Name

(5E)-3-[(2-bromoanilino)methyl]-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2S/c18-12-6-2-4-8-14(12)20-10-21-16(22)15(24-17(21)23)9-11-5-1-3-7-13(11)19/h1-9,20H,10H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZYTABPLXKUAK-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-{[(2-Bromophenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-bromophenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
3-{[(2-bromophenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
3-{[(2-bromophenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-{[(2-bromophenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
3-{[(2-bromophenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
3-{[(2-bromophenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione

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